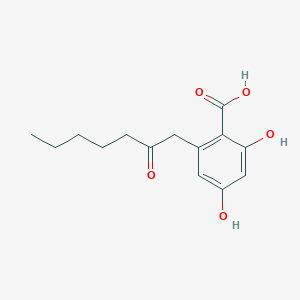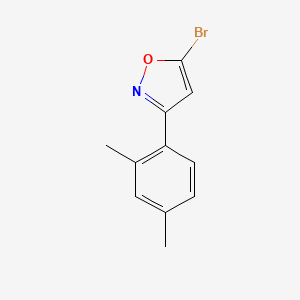
4-Methyl-3,5-dihydropteridine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,5-dihydropteridine-2,6-dione is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with methyl and keto groups at specific positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dihydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-Methyl-3,5-dihydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while reduction can produce dihydropteridine derivatives with hydroxyl groups.
科学的研究の応用
4-Methyl-3,5-dihydropteridine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various pteridine derivatives used in chemical studies.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-3,5-dihydropteridine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase, affecting folate metabolism and cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2-Amino-7-methyl-1,5-dihydropteridine-4,6-dione: Shares a similar pteridine core but with different functional groups.
Meldrum’s Acid: Although structurally different, it shares some chemical reactivity characteristics.
Pyrrolopyrazine Derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness: 4-Methyl-3,5-dihydropteridine-2,6-dione is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
89795-94-8 |
|---|---|
分子式 |
C7H6N4O2 |
分子量 |
178.15 g/mol |
IUPAC名 |
4-methyl-3,5-dihydropteridine-2,6-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-5-6(11-7(13)9-3)8-2-4(12)10-5/h2H,1H3,(H,10,12)(H,8,9,11,13) |
InChIキー |
VXKVDWRNRCQFFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=O)N1)N=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



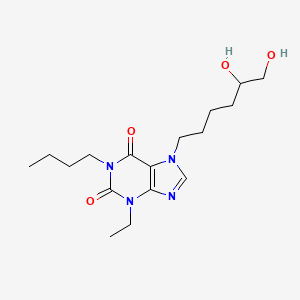
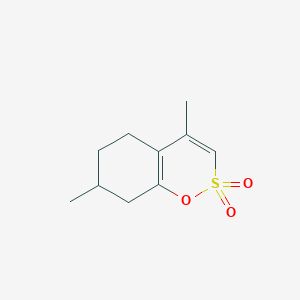

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
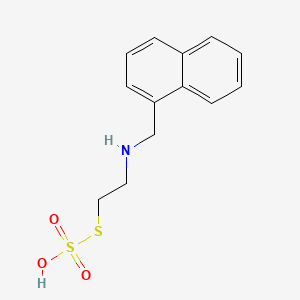
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
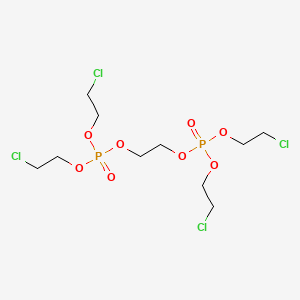
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
